6-(3-Methylphenoxy)hexan-1-ol
Description
6-(3-Methylphenoxy)hexan-1-ol (CAS: 445023-46-1) is a synthetic aliphatic alcohol featuring a hexan-1-ol backbone substituted with a 3-methylphenoxy group at the sixth carbon. This compound has been utilized in specialized organic synthesis, such as the preparation of monomers for polymer microspheres .
Properties
IUPAC Name |
6-(3-methylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFQHFAZYQIAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenoxy)hexan-1-ol typically involves the reaction of 3-methylphenol with 6-bromohexanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 3-methylphenol, attacks the bromohexanol to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and generate the phenoxide ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenoxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 6-(3-Methylphenoxy)hexan-1-one.
Reduction: Formation of 6-(3-Methylphenoxy)hexane.
Substitution: Formation of various substituted phenoxyhexanols depending on the electrophile used.
Scientific Research Applications
6-(3-Methylphenoxy)hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenoxy)hexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in hydrophobic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
- Unsaturated analogs like 2-hexen-1-ol exhibit higher reactivity due to the double bond, influencing their role in plant aroma biosynthesis .
- Functional Group Diversity : Derivatives such as 6-sulfanylhexan-1-ol introduce thiol groups, enabling participation in disulfide bond formation or metal coordination, unlike the hydroxyl-dominated reactivity of the parent compound .
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